molecular formula C17H12ClF2N3 B8766511 [2,4'-Bipyridin]-6-amine, 5'-chloro-2'-fluoro-N-[(3-fluorophenyl)methyl]-

[2,4'-Bipyridin]-6-amine, 5'-chloro-2'-fluoro-N-[(3-fluorophenyl)methyl]-

Cat. No.: B8766511
M. Wt: 331.7 g/mol
InChI Key: QRKCSJOWWILSDY-UHFFFAOYSA-N
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Description

[2,4'-Bipyridin]-6-amine, 5'-chloro-2'-fluoro-N-[(3-fluorophenyl)methyl]- is a useful research compound. Its molecular formula is C17H12ClF2N3 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,4'-Bipyridin]-6-amine, 5'-chloro-2'-fluoro-N-[(3-fluorophenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,4'-Bipyridin]-6-amine, 5'-chloro-2'-fluoro-N-[(3-fluorophenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12ClF2N3

Molecular Weight

331.7 g/mol

IUPAC Name

6-(5-chloro-2-fluoropyridin-4-yl)-N-[(3-fluorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C17H12ClF2N3/c18-14-10-21-16(20)8-13(14)15-5-2-6-17(23-15)22-9-11-3-1-4-12(19)7-11/h1-8,10H,9H2,(H,22,23)

InChI Key

QRKCSJOWWILSDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CC=CC(=N2)C3=CC(=NC=C3Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine (2.0 g, 7.11 mmol) was added 5-chloro-2-fluoropyridin-4-ylboronic acid (1.996 g, 11.38 mmol), PdCl2(dppf).CH2Cl2 adduct (0.465 g, 0.569 mmol), DME (27 ml) and last 2M sodium carbonate (9.25 ml, 18.50 mmol). The crude reaction was stirred at 100° C. for 3 hr, followed by LCMS. The crude mixture was cooled, 25 ml of ethyl acetate and 20 ml of methanol was added, filtered and concentrated to provide a crude product. The crude was purified by silica gel chromatography using a 120 g column, eluting from 0%-20% ethyl acetate with hexane. The desired fractions were concentrated to constant mass, giving 1.259 grams of titled compound as free base use with out further purification. LCMS (m/z): 332.2 (MH+), retention time=0.92 min.
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2 g
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1.996 g
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0.465 g
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9.25 mL
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crude mixture
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25 mL
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27 mL
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Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine (A, 2.0 g, 7.11 mmol), 5-chloro-2-fluoropyridin-4-ylboronic acid (2.0 g, 11.4 mmol), PdCl2(dppf).CH2Cl2 adduct (0.465 g, 0.569 mmol), DME (27 mL) and 2M aqueous Na2CO2 (9.25 mL, 18.50 mmol) was stirred at about 100° C. for 3 hr. After cooling to ambient temperature, the mixture was diluted with EtOAc (25 mL) and MeOH (20 mL), filtered, and concentrated in vacuo to yield a crude material. The crude material was purified by column chromatography [silica gel, 120 g, EtOAc/hexane=0/100 to 20/80] providing 5′-chloro-2′-fluoro-N-(3-fluorobenzyl)-2,4′-bipyridin-6-amine (1.26 g) as an off-white solid. LCMS (m/z): 332.2 [M+H]+; Retention time=0.92 min.
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20 mL
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